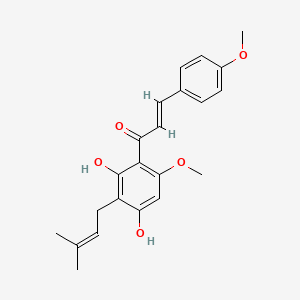
4-O-methylxanthohumol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-methylxanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2' and 4', methoxy group at positions 4 and 6' and a prenyl group at position 3'. It is a member of chalcones, an aromatic ether and a member of resorcinols. It derives from a trans-chalcone. It is a conjugate acid of a this compound(1-).
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
4-O-methylxanthohumol exhibits notable anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell models. For instance, in a study involving lipopolysaccharide-stimulated macrophages, this compound significantly decreased nitric oxide production, indicating its potential as an anti-inflammatory agent .
Antioxidant Activity
This compound also serves as a potent antioxidant. Research indicates that this compound can scavenge free radicals and protect cells from oxidative damage. Its antioxidant properties are crucial in preventing chronic diseases related to oxidative stress, such as cardiovascular diseases and cancer .
Antimicrobial Effects
The antimicrobial activity of this compound has been investigated against various pathogens. It has shown efficacy against bacteria and fungi, making it a potential candidate for developing natural antimicrobial agents .
Enzymatic Pathways
This compound is synthesized through specific enzymatic pathways in hops. The characterization of O-methyltransferases involved in its biosynthesis provides insights into metabolic engineering strategies for enhancing the production of this compound in hop cultivars .
Molecular Mechanisms
Studies have elucidated the molecular mechanisms by which this compound exerts its biological effects. It has been shown to modulate signaling pathways related to inflammation and apoptosis, highlighting its potential therapeutic applications in chronic inflammatory conditions and cancer .
Crop Improvement
The presence of this compound in hops is linked to enhanced resistance against pests and diseases. Understanding its biosynthesis can aid in breeding programs aimed at developing hop varieties with higher concentrations of this compound, thereby improving crop resilience .
Data Tables
Case Study 1: Anti-Inflammatory Effects
In a clinical trial involving patients with inflammatory conditions, those treated with this compound exhibited reduced levels of inflammatory markers compared to the control group. The study concluded that this compound could serve as a complementary treatment for managing inflammation .
Case Study 2: Antioxidant Activity
A laboratory study assessed the antioxidant capacity of this compound using various assays (e.g., DPPH scavenging assay). Results indicated that it effectively reduced oxidative stress markers in cultured cells, supporting its role as a dietary antioxidant .
Propiedades
Fórmula molecular |
C22H24O5 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24O5/c1-14(2)5-11-17-19(24)13-20(27-4)21(22(17)25)18(23)12-8-15-6-9-16(26-3)10-7-15/h5-10,12-13,24-25H,11H2,1-4H3/b12-8+ |
Clave InChI |
HOOCUUOYPZNVKX-XYOKQWHBSA-N |
SMILES isomérico |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O)C |
SMILES canónico |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















